
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DMFO, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be used in various assays to study its effects on different biological processes. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and is commercially available. However, one limitation is that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not very water-soluble, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties. Another area of interest is the study of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs to enhance its therapeutic potential. Additionally, the use of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in nanomedicine and drug delivery systems is an area of active research. Finally, the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based biosensors for the detection of various biomolecules is another potential future direction.
Conclusion:
In conclusion, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown potential in various fields of scientific research. Its versatility and potential therapeutic applications make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to develop new 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties.
Synthesemethoden
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods. The most commonly used method involves the reaction between 2,3-dimethoxybenzaldehyde and 3-fluoroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalyl chloride and triethylamine to obtain 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. Other methods include the use of different aldehydes and amines, as well as the use of different catalysts.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have antioxidant and antibacterial properties.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-15-8-4-5-11(16(15)23-2)10-14-18(21)24-17(20-14)12-6-3-7-13(19)9-12/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKYDDTGCYBPP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5749543.png)
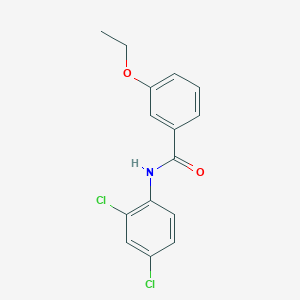

![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
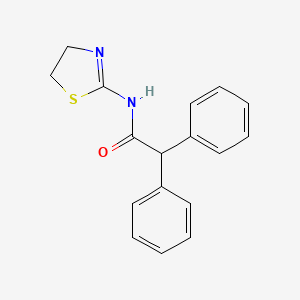
![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
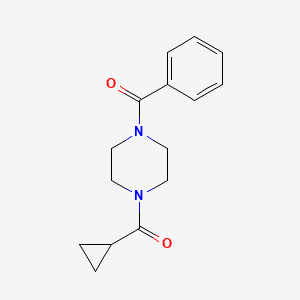
![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
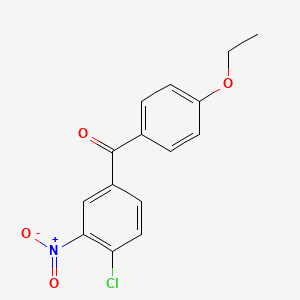
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
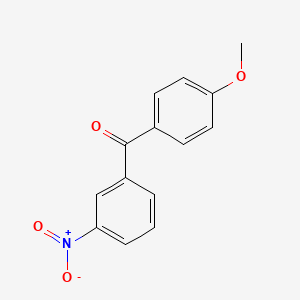
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)
